molecular formula C9H10ClF3N2 B12068852 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

Cat. No.: B12068852
M. Wt: 238.64 g/mol
InChI Key: QLPBYHPDAOGAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative featuring a trifluoromethyl-substituted pyridine ring. The cyclopropane moiety confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in receptor modulation (e.g., cannabinoid receptors as suggested in ). Its synthesis typically involves cyclopropane ring formation followed by functionalization of the pyridine ring, as seen in patent literature ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H

InChI Key

QLPBYHPDAOGAGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropanation. For 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine, this reaction is applied to a pre-functionalized pyridyl alkene. For example, 3-(trifluoromethyl)-4-vinylpyridine undergoes cyclopropanation under inert conditions (argon atmosphere) at −10°C, yielding the cyclopropane ring with moderate stereoselectivity (60–70% trans isomer). Key parameters include:

ParameterConditionYield (%)
Temperature−10°C to 0°C65–70
SolventDichloromethane
CatalystZn-Cu couple
Reaction Time12–24 hours

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed methods using diazo compounds offer superior stereocontrol. For instance, 3-(trifluoromethyl)-4-styrylpyridine reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄, producing the cyclopropane derivative with >90% cis selectivity. This method is favored for scalability but requires careful handling of diazo intermediates due to explosivity risks.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via two principal routes:

Direct Trifluoromethylation of Pyridine

Late-stage trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables direct functionalization of 4-pyridyl intermediates. Reaction conditions typically involve:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: CuI (10 mol%)

  • Yield: 50–60%

Building Block Approach

An alternative strategy employs pre-functionalized trifluoromethylpyridine derivatives. For example, 2-trifluoromethyl-4-bromopyridine undergoes Suzuki-Miyaura coupling with a cyclopropane-bearing boronic acid, followed by amine functionalization. This method avoids harsh trifluoromethylation conditions but requires multi-step synthesis.

Amine Formation and Hydrochloride Salt Preparation

Reductive Amination

The cyclopropane-carboxamide intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt. Critical considerations include:

  • Reduction Temperature: 0°C to room temperature

  • Acid Concentration: 1–2 M HCl in ether

  • Crystallization Solvent: Ethanol/water (9:1)

Curtius Rearrangement

In a patented route, the carboxylic acid derivative undergoes Curtius rearrangement to form an isocyanate intermediate, which is hydrolyzed to the amine. This method, while efficient, involves hazardous azide intermediates, necessitating stringent safety protocols.

StepReagents/ConditionsYield (%)
Azide FormationNaN₃, DMF, 60°C80
Curtius RearrangementPhH, Δ, 12 hours65
HydrolysisH₂O, HCl, 25°C90

Industrial-Scale Optimization

Crystallization of Hydrochloride Salt

Crystalline (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride (analogous to the target compound) is isolated via anti-solvent crystallization using tert-butyl methyl ether (TBME). X-ray diffraction confirms a monoclinic crystal system with space group P2₁.

Green Chemistry Considerations

Recent advancements replace toxic reagents (e.g., thionyl chloride) with enzymatic or catalytic methods. For example, lipase-mediated ester hydrolysis reduces environmental impact while maintaining >85% yield.

Analytical Characterization

Key analytical data for the final compound include:

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H), 8.15 (s, 1H, pyridine-H), 3.10–3.02 (m, 1H, cyclopropane-H), 2.85–2.78 (m, 1H, cyclopropane-H), 1.55–1.48 (m, 2H, cyclopropane-H).

  • XRD Peaks: 2θ = 12.4°, 18.7°, 22.3° (characteristic of cyclopropane ring) .

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation to form amides, a key reaction in medicinal chemistry. For example:

  • Reaction with acyl chlorides :
    The amine reacts with activated carbonyl derivatives (e.g., acyl chlorides) under basic conditions to yield carboxamides. This is exemplified in pyridine-based compounds where cyclopropanamine derivatives form amide bonds with heteroaromatic acetyl groups .

SubstrateReagent/ConditionsProductYieldSource
Cyclopropanamine HClIndazol-6-yl acetyl chloride, DIEA/MeOHN-(Indazol-6-yl-acetyl)-cyclopropanamide52–71%

Alkylation Reactions

The amine can undergo alkylation to form secondary or tertiary amines. For instance:

  • Methylation :
    Using methylating agents like methyl iodide or reductive amination protocols, the primary amine is converted to N-methyl derivatives, enhancing lipophilicity and metabolic stability.

SubstrateReagent/ConditionsProductSelectivitySource
Cyclopropanamine HClCH₃I, NaHCO₃, DMFN-Methyl-1-(trifluoromethyl)cyclopropanamine>90%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo controlled ring-opening under acidic or oxidative conditions:

  • Acid-mediated ring expansion :
    In HCl/EtOH, the cyclopropane ring can open to form allylic chlorides or longer-chain hydrocarbons, though this is less common for trifluoromethyl-substituted derivatives.

  • Oxidative cleavage :
    Strong oxidants (e.g., KMnO₄) may cleave the cyclopropane to yield dicarboxylic acids, but the trifluoromethyl group often stabilizes the ring against oxidation .

Pyridine Ring Functionalization

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position:

  • Nitration :
    Using HNO₃/H₂SO₄, nitration occurs at the 5-position of the pyridine ring.

  • Halogenation :
    Bromine or chlorine can be introduced under radical or Lewis acid-catalyzed conditions.

Reaction TypeConditionsProductApplicationSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-4-(trifluoromethyl)pyridineIntermediate for API synthesis

Reduction and Oxidation

  • Amine oxidation :
    The primary amine is oxidized to a nitro group using m-CPBA or other peracids, though this is rarely employed due to the stability of the amine hydrochloride form.

  • Reductive amination :
    Ketones or aldehydes react with the amine under H₂/Pd-C to form secondary amines.

Stability and Reactivity Considerations

  • Thermal stability : The hydrochloride salt decomposes above 200°C, limiting high-temperature reactions.

  • Solubility : High solubility in polar solvents (e.g., water, MeOH) facilitates reactions in aqueous or alcoholic media.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that compounds similar to 1-[2-(trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride exhibit potential antidepressant properties. Specifically, derivatives of cyclopropanamine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders .

P2Y12 Receptor Antagonism
This compound serves as an intermediate in synthesizing ticagrelor, a well-known P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes. The P2Y12 receptor plays a vital role in platelet aggregation, making it a target for antiplatelet therapies . The synthesis of ticagrelor involves several steps where this compound acts as a key intermediate, enhancing its relevance in cardiovascular pharmacology .

Synthetic Applications

Organic Synthesis Intermediates
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making it valuable in drug design . The synthetic pathways often involve complex reactions where this compound facilitates the formation of more complex structures through cyclopropanation and other transformations.

Synthesis of Novel Compounds
Recent studies have shown that this compound can be employed to create novel compounds with unique pharmacological profiles. For instance, modifications to its structure can lead to derivatives with improved selectivity and potency against specific biological targets .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can form hydrogen bonds with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of cyclopropanamine derivatives with aromatic substituents. Key analogs include:

Compound Name Substituent Position/Type Molecular Weight (g/mol) CAS Number Key Features
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine HCl 4-pyridyl, 2-CF₃ Not explicitly provided Not listed Pyridine core; high polarity
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl () 2-phenyl, 2-CF₃ Not provided 886366-53-6 Phenyl instead of pyridyl; increased lipophilicity
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl () 4-fluorophenyl 187.64 1314324-00-9 Stereospecific; fluorine substituent
1-(2,4-Dichlorophenyl)cyclopropanamine HCl () 2,4-dichlorophenyl Not provided 1215415-04-5 Electron-withdrawing Cl groups
1-[2-(Trifluoromethyl)benzyl]cyclopropanamine HCl () Benzyl-CF₃ Not provided Discontinued Flexible benzyl linker
Key Observations:
  • Substituent Effects : Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic resistance compared to halogens like fluorine or chlorine ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Begin with a Suzuki-Miyaura coupling to introduce the pyridyl group, followed by cyclopropanation via Simmons-Smith conditions. Optimize yields using Design of Experiments (DOE) to test variables like catalyst loading (e.g., palladium catalysts), temperature (80–120°C), and solvent polarity (DMF vs. THF). Monitor intermediates via LC-MS and confirm cyclopropane formation using 1H^{1}\text{H} and 13C^{13}\text{C} NMR (ring strain signals at δ 1.2–2.0 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC : C18 column, gradient elution (0.1% TFA in H₂O/MeCN), UV detection at 254 nm to assess purity (>98%) .
  • NMR : Confirm trifluoromethyl group presence via 19F^{19}\text{F} NMR (δ -60 to -70 ppm) and cyclopropane ring via 1H^{1}\text{H} NMR (geminal coupling, J ≈ 5–10 Hz) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₉H₁₀ClF₃N₂: 254.05) .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use thermal gravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How does the trifluoromethyl-pyridyl moiety influence binding affinity to biological targets?

  • Methodological Answer : Perform in vitro assays (e.g., fluorescence polarization or SPR) to measure binding constants (Kd) against target enzymes (e.g., kinases). Compare with analogs lacking the CF₃ group to isolate electronic effects. Computational docking (AutoDock Vina) can model π-π stacking and hydrophobic interactions with active sites .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

  • Methodological Answer : Use shake-flask method with UV quantification:

  • Prepare saturated solutions in DMSO and PBS (pH 7.4), filter (0.22 μm), and measure absorbance at λmax.
  • Apply Hansen solubility parameters to predict solvent compatibility. Adjust pH (2–10) to assess ionization effects (pKa via potentiometric titration) .

Q. What strategies validate enantiomeric purity in cyclopropane-containing analogs?

  • Methodological Answer : Employ chiral HPLC (Chiralpak IC column) with hexane/isopropanol (90:10) mobile phase. Compare retention times with racemic standards. For absolute configuration, synthesize enantiomers via asymmetric cyclopropanation (e.g., Davies catalyst) and correlate with circular dichroism (CD) spectra .

Q. How do steric effects from the cyclopropane ring impact metabolic stability?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) with non-cyclopropane analogs. Use molecular dynamics simulations to assess CYP450 active-site accessibility .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, ATP concentration in kinase assays). Validate using reference inhibitors (e.g., staurosporine for kinases). Perform meta-analysis of IC₅₀ values with 95% confidence intervals to identify outliers .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Apply density functional theory (DFT, B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack. Simulate reaction pathways (Gaussian 16) for cyclopropane ring opening under acidic/basic conditions. Validate with experimental kinetic studies (NMR monitoring) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC195–198°C (decomp.)
LogP (Partition Coefficient)Shake-flask/UV2.1 ± 0.3
Solubility in PBS (pH 7.4)UV spectrophotometry0.8 mg/mL
Chiral PurityChiral HPLC>99% ee

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.